Tert-butyl methyl(2-nitrobenzyl)carbamate

Descripción general

Descripción

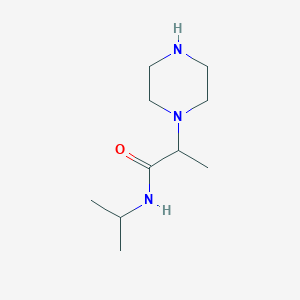

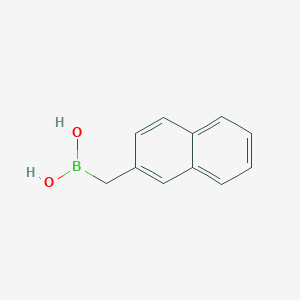

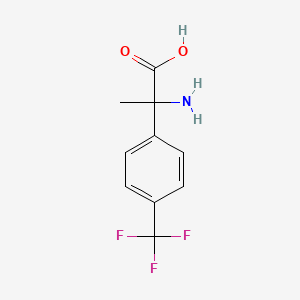

Tert-butyl methyl(2-nitrobenzyl)carbamate is an organic compound with the molecular formula C13H18N2O4 . It has a molecular weight of 266.3 .

Synthesis Analysis

The synthesis of carbamates like this compound can be achieved through amination (carboxylation) or rearrangement . A copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides provides α-substituted amides or N-protected amines in a single step .Molecular Structure Analysis

The InChI code for this compound is1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3 . Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

Tert-butyl methyl(2-nitrobenzyl)carbamate derivatives have been used in the synthesis and modification of polymers. For instance, it plays a role in the nitroxide-mediated polymerization processes. In one study, the controlled copolymerization of methyl methacrylate (MMA) with vinylbenzyl carbazole was achieved using tert-butyl-based nitroxides, demonstrating the compound's utility in facilitating controlled polymer architectures with narrow molecular weight distributions (Lessard et al., 2011).

Synthesis Methodologies

This compound is also an intermediate in the synthesis of biologically active compounds. A study outlined a rapid synthetic method for an important intermediate using a derivative of 2-nitrobenzyl carbamate, showcasing its importance in the pharmaceutical industry for the production of drugs like omisertinib (AZD9291), with the method optimized for high yield (Zhao et al., 2017).

Reagent Utility

The compound has been used as a reagent in the preparation of polymer-supported O-alkylisoureas, demonstrating its utility in transforming carboxylic acids into their corresponding esters in a highly chemoselective manner. This process highlights its applicability in synthetic organic chemistry for the efficient and selective formation of ester products (Crosignani et al., 2004).

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-[(2-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-7-5-6-8-11(10)15(17)18/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGWFQMZZSYANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)

![2-[(3-Chlorophenyl)methoxy]acetic acid](/img/structure/B3161128.png)

![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)

![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)